Ajugacumbin B
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Overview
Description
Ajugacumbin B is a naturally occurring diterpenoid compound found in the plant Ajuga forrestii. It is known for its antifeedant properties, particularly against the pest Helicoverpa armigera, with an effective concentration (EC50) of 15.2 μg/cm²
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ajugacumbin B involves several steps, starting from simpler diterpenoid precursors. The process typically includes:
Oxidation: Introduction of oxygen-containing functional groups.
Cyclization: Formation of the core diterpenoid structure.
Functional Group Modifications: Adjustments to side chains and functional groups to achieve the final structure.
Industrial Production Methods: Industrial production of this compound is still in the research phase, with efforts focused on optimizing yield and purity. Methods under investigation include:
Plant Extraction: Isolating this compound from Ajuga forrestii using solvents like ethanol or methanol.
Biotechnological Approaches: Using genetically modified microorganisms to produce this compound through fermentation processes.
Chemical Reactions Analysis
Types of Reactions: Ajugacumbin B undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Replacement of functional groups with other groups.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Solvents: Methanol, ethanol, dichloromethane.
Major Products:
Oxidation Products: Ketones and aldehydes.
Reduction Products: Alcohols.
Substitution Products: Various derivatives depending on the substituent introduced.
Scientific Research Applications
Ajugacumbin B has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study diterpenoid synthesis and reactivity.
Biology: Investigated for its role in plant defense mechanisms and its effects on insect physiology.
Medicine: Explored for its potential anti-inflammatory and cytotoxic properties.
Industry: Potential use as a natural pesticide due to its antifeedant properties.
Mechanism of Action
Ajugacumbin B exerts its effects primarily through interaction with specific molecular targets in insects. It disrupts feeding behavior by:
Binding to Receptors: Interacting with taste receptors in insects, leading to deterrence.
Inhibiting Enzymes: Affecting digestive enzymes, reducing nutrient absorption.
Pathways Involved: Involvement of signaling pathways related to taste and digestion in insects.
Comparison with Similar Compounds
Ajugacumbin B can be compared with other diterpenoids such as:
Forskolin: Known for its role in activating adenylate cyclase and increasing cyclic AMP levels.
Ginkgolide B: A diterpenoid lactone with platelet-activating factor antagonist properties.
Taxol: A diterpenoid used as an anticancer agent.
Uniqueness of this compound:
Antifeedant Properties: Unlike many diterpenoids, this compound is specifically noted for its strong antifeedant activity.
Source: Derived from Ajuga forrestii, a unique source compared to other diterpenoids.
Properties
Molecular Formula |
C27H38O7 |
---|---|
Molecular Weight |
474.6 g/mol |
IUPAC Name |
[(4S,4aS,5R,7S,8R,8aS)-5-acetyloxy-7,8-dimethyl-8-[2-(5-oxo-2H-furan-3-yl)ethyl]spiro[2,3,5,6,7,8a-hexahydro-1H-naphthalene-4,2'-oxirane]-4a-yl]methyl (E)-2-methylbut-2-enoate |
InChI |
InChI=1S/C27H38O7/c1-6-17(2)24(30)32-16-27-21(8-7-10-26(27)15-33-26)25(5,11-9-20-13-23(29)31-14-20)18(3)12-22(27)34-19(4)28/h6,13,18,21-22H,7-12,14-16H2,1-5H3/b17-6+/t18-,21-,22+,25+,26+,27+/m0/s1 |
InChI Key |
TWZAPYCYRPQAOD-QCCSVCQZSA-N |
Isomeric SMILES |
C/C=C(\C)/C(=O)OC[C@]12[C@@H](CCC[C@@]13CO3)[C@]([C@H](C[C@H]2OC(=O)C)C)(C)CCC4=CC(=O)OC4 |
Canonical SMILES |
CC=C(C)C(=O)OCC12C(CCCC13CO3)C(C(CC2OC(=O)C)C)(C)CCC4=CC(=O)OC4 |
Origin of Product |
United States |
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